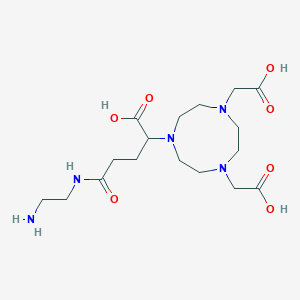
NH2-Noda-GA
Descripción general
Descripción
NH2-Noda-GA, also known as 2,2’- (7- (4- ( (2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a compound with the molecular formula C17H31N5O7 . It is a white powder commonly used for peptides and antibodies labeling .
Synthesis Analysis
The synthesis of this compound involves solid-phase supported peptide synthesis. The compound is elongated with respective chelators for labeling .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H31N5O7 . The molecular weight of the compound is 417.46 .Chemical Reactions Analysis
This compound shows reactivity towards activated ester and electrophilic reagents . This property makes it suitable for use in peptides and antibodies labeling.Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 417.46 . It has the molecular formula C17H31N5O7 .Mecanismo De Acción
Target of Action
NH2-Noda-GA is a compound that consists of the chelating agent NODA-GA . It is primarily used for labeling peptides and antibodies . The primary targets of this compound are therefore peptides and antibodies, which play crucial roles in various biological processes, including immune response and cell signaling .
Mode of Action
This compound interacts with its targets (peptides and antibodies) through a process known as bioconjugation . This involves the formation of a stable bond between this compound and the target molecule, facilitated by the compound’s reactivity towards activated ester and electrophilic reagents . This interaction results in the labeling of the target molecule, which can then be detected and tracked in biological systems .
Pharmacokinetics
It’s known that the compound’s labeling efficiency and stability can influence its bioavailability . For instance, a study comparing different chelators found that those with higher labeling efficiency and stability, like this compound, could potentially offer higher specific activities .
Result of Action
The primary result of this compound’s action is the successful labeling of target peptides and antibodies . This allows for the detection and tracking of these molecules in biological systems, which can be crucial in research and diagnostic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the bioconjugation process . Additionally, the presence of other reactive species can potentially interfere with the compound’s ability to label its targets . Therefore, optimal conditions are necessary to ensure the efficacy and stability of this compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NH2-Noda-GA is its ability to stimulate growth hormone secretion in a dose-dependent manner. This allows for precise control over the amount of growth hormone released. One limitation of this compound is its relatively short half-life, which requires frequent dosing.
Direcciones Futuras
NH2-Noda-GA has potential therapeutic applications in a variety of fields, including endocrinology, neurology, and immunology. Future research should focus on optimizing the dosing schedule and investigating the long-term effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
This compound is a synthetic growth hormone-releasing peptide that has potential therapeutic applications in a variety of fields. It stimulates the release of growth hormone from the pituitary gland and has been shown to have a variety of biochemical and physiological effects. While further research is needed to determine the safety and efficacy of this compound in humans, it has the potential to be a valuable therapeutic tool in the future.
Aplicaciones Científicas De Investigación
NH2-Noda-GA has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone secretion, which can have positive effects on bone density, muscle mass, and fat metabolism. It has also been shown to have neuroprotective effects and improve cognitive function.
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c18-3-4-19-14(23)2-1-13(17(28)29)22-9-7-20(11-15(24)25)5-6-21(8-10-22)12-16(26)27/h13H,1-12,18H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPTWBYXQVMEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121629 | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630114-57-6 | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630114-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline](/img/structure/B3244591.png)
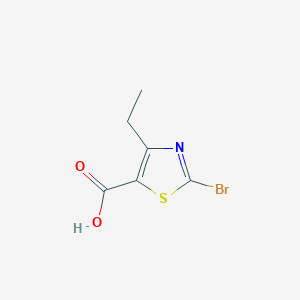
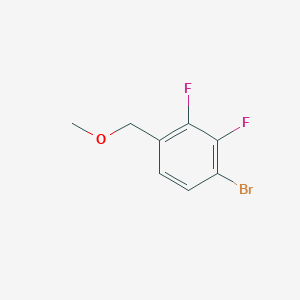
![Benzo[b]naphtho[2,1-d]furan,8-bromo-](/img/structure/B3244605.png)

![5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde](/img/structure/B3244620.png)
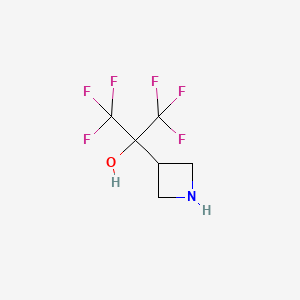
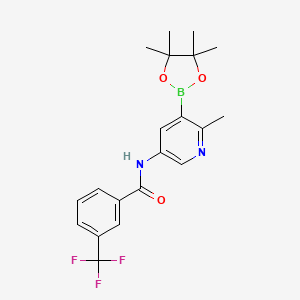
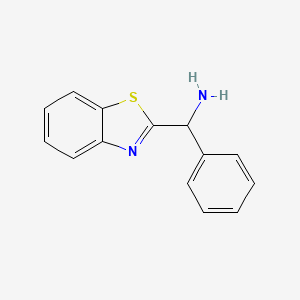
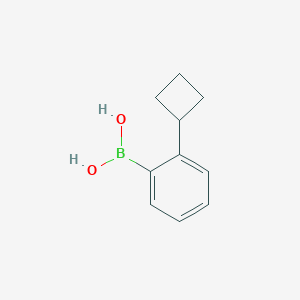
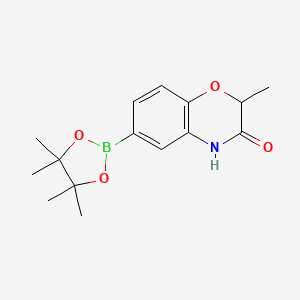

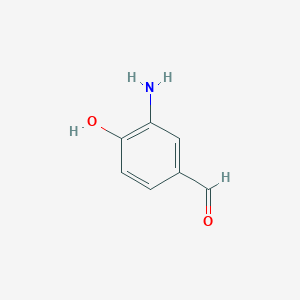
![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)